4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a compound belonging to the class of pyrazoline derivatives. Pyrazolines are nitrogen-containing five-membered heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by the presence of fluorophenyl groups and a benzenesulfonamide moiety, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride in the presence of ethanolic sodium hydroxide solution . The reaction proceeds through the formation of an intermediate pyrazoline ring, which is then further functionalized to yield the final product. The reaction conditions are generally mild, with the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes or receptors, thereby modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazoline derivatives, which may lack this functional group and therefore exhibit different reactivity and biological activities .
Properties
IUPAC Name |
4-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)18-9-11-19(12-10-18)29(24,27)28/h1-12,21H,13H2,(H2,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJVXMAOKHOTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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